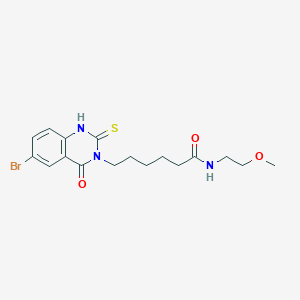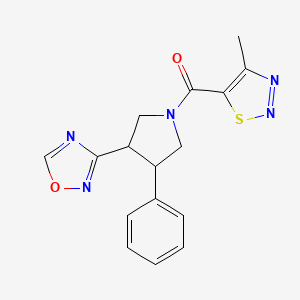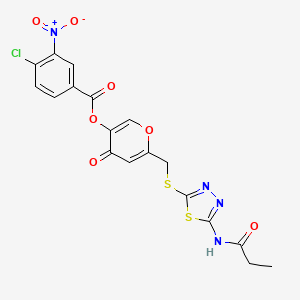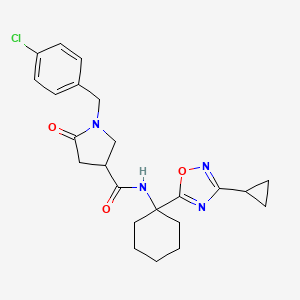
1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-(o-tolyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-(o-tolyl)thiourea, also known as MTU, is a synthetic compound that has shown potential in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Cytotoxicity in Drug Research Thiourea derivatives, including compounds similar to 1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-(o-tolyl)thiourea, have been synthesized and studied for their potential anticancer activities. The in vitro cytotoxicity of these derivatives has been evaluated against various cell lines, showing significant cytotoxic effects. This suggests their potential application in the development of anticancer drugs (Ruswanto et al., 2015).
2. Organic Synthesis and Catalysis The chemical structure of thiourea derivatives allows them to participate in various organic reactions, such as [3+2] cycloadditions with donor-acceptor cyclopropanes. These reactions offer efficient routes to diverse chemical structures, including 2-amino-4,5-dihydrothiophenes. Thiourea derivatives serve multiple roles in these reactions, including providing a C=S double bond, serving as an amino source, and functioning as decarbalkoxylation reagents (Xie et al., 2019).
3. Enhancement of Photovoltaic Devices Thiourea derivatives have been incorporated into the electrolyte of dye-sensitized solar cells, showing an unusual enhancement of photocurrent. The presence of thiourea leads to a positive band edge shift and a decrease in charge recombination rate, significantly enhancing the photocurrent density and overall conversion efficiency of solar cells (Mi‐jeong Kim et al., 2010).
4. Spectroscopic Studies and Molecular Structure Analysis Thiourea derivatives have been extensively studied using spectroscopic methods and X-ray crystallography to understand their molecular structure and properties. These studies provide valuable insights into the chemical behavior and potential applications of thiourea derivatives in various scientific domains (Bahçelī et al., 2020).
5. Corrosion Inhibition Some thiourea derivatives have been studied for their inhibition and polarization properties in relation to corrosion, particularly of metals like aluminum. Their inhibitive performance has been discussed in light of electronic effects in the thioureas, providing insights into their potential application as corrosion inhibitors (D. D. Singh et al., 1981).
Eigenschaften
IUPAC Name |
1-(3-methyl-1,1-dioxothiolan-3-yl)-3-(2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S2/c1-10-5-3-4-6-11(10)14-12(18)15-13(2)7-8-19(16,17)9-13/h3-6H,7-9H2,1-2H3,(H2,14,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRVTFROYKFIKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC2(CCS(=O)(=O)C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Carbamic acid, [(1R)-1-(1-methylethyl)-2-propynyl]-, 1,1-dimethylethyl ester](/img/structure/B2402488.png)
![4-Methyl-3-([(1-methyl-1h-pyrazol-4-yl)carbonyl]amino)benzoic acid](/img/structure/B2402491.png)


![Ethyl 2-[5-[bis[(4-chlorophenyl)methyl]amino]tetrazol-2-yl]acetate](/img/structure/B2402495.png)


![(1S,2R)-1,1'-Bi[cyclopropane]-2-methanol](/img/structure/B2402501.png)

![N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2402506.png)
![4-Amino-2,8-dioxa-3-azaspiro[4.5]dec-3-en-1-one](/img/structure/B2402508.png)
![Ethyl 2-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]acetate](/img/structure/B2402509.png)
![2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2402510.png)
![2-[(Thien-3-ylmethyl)thio]aniline](/img/structure/B2402511.png)